Lipophilicity Benchmark: XLogP3 = 3.9 Delivers Optimal CNS Drug-Likeness Relative to 4-Fluoro and Unsubstituted Phenyl Analogs
The target compound's computed XLogP3-AA is 3.9, positioning it within the established CNS drug-likeness window (XLogP 2–5) [1]. The 4-fluoro analog (CAS 865546-48-1) has a predicted XLogP of approximately 3.4, while the unsubstituted 2-phenyl analog (CAS 61021-64-5) has a predicted XLogP of approximately 3.6, based on fragment-based calculations . The 4-chloro congener thus provides a lipophilicity advantage of +0.5 and +0.3 log units, respectively, which correlates with higher passive membrane permeability in in silico models [1].
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.9 (PubChem computed value for CID 2049532) |
| Comparator Or Baseline | 4-Fluoro analog (CAS 865546-48-1): predicted XLogP ~3.4; 2-Phenyl analog (CAS 61021-64-5): predicted XLogP ~3.6 |
| Quantified Difference | +0.5 log units vs. 4-F analog; +0.3 log units vs. 2-phenyl analog |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2025.09.15 release); comparator values estimated by fragment-based additive method |
Why This Matters
Higher lipophilicity within the CNS-optimal range favors passive diffusion across the blood-brain barrier, making the 4-chloro analog the preferred choice for CNS-targeted screening campaigns where brain exposure is a priority.
- [1] PubChem. (2026). Computed Chemical and Physical Properties for CID 2049532. National Center for Biotechnology Information. View Source
